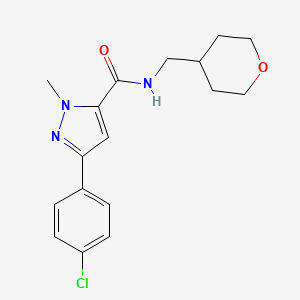![molecular formula C20H25N3O2 B11142658 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B11142658.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1-cyclohexenyl)ethyl]acetamide: , commonly referred to as “Compound X” , belongs to the indole class of heterocyclic compounds. The indole nucleus, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules and natural products. Physically, it appears as a crystalline, colorless substance with a distinct odor .
Preparation Methods
Synthetic Routes::
Acylation of Indole: The compound can be synthesized by acylating indole with acetic anhydride or acetyl chloride. The acetylation occurs at the nitrogen atom of the indole ring.
Alkylation of Indole: Alkylation of indole with 1-cyclohexene followed by acetylation yields the desired compound.
Industrial Production: While specific industrial methods may vary, large-scale production typically involves optimized synthetic routes using suitable catalysts and reaction conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the acetyl moiety can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the indole nitrogen or the cyclohexenyl group may occur.
Acetic Anhydride or Acetyl Chloride: For acetylation.
Hydrogenation Catalysts: For reduction.
Halogenating Agents: For substitution reactions.
- Acetylated derivatives of Compound X.
- Reduced forms (alcohol derivatives).
Scientific Research Applications
Compound X has been extensively studied for its diverse biological activities:
Antiviral: It exhibits inhibitory activity against influenza A and other viruses.
Anticancer: Research suggests potential antitumor effects.
Antioxidant: May protect against oxidative stress.
Antimicrobial: Shows activity against microbial pathogens.
Antidiabetic: Investigated for its role in diabetes management.
Mechanism of Action
The precise mechanism remains an active area of research. Compound X likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Compound X shares structural features with other indole derivatives, its unique combination of functional groups sets it apart. Similar compounds include tryptophan, indole-3-acetic acid, and various synthetic analogs .
Properties
Molecular Formula |
C20H25N3O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H25N3O2/c1-15(24)22-18-8-5-9-19-17(18)11-13-23(19)14-20(25)21-12-10-16-6-3-2-4-7-16/h5-6,8-9,11,13H,2-4,7,10,12,14H2,1H3,(H,21,25)(H,22,24) |
InChI Key |
QTYXJTACLCNZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[4-(methylsulfanyl)benzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11142577.png)
![3-hexyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11142582.png)
![(2E)-6-(4-methylbenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11142589.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11142607.png)
![3-[2-[4-(2,3-Dihydro-1,4-benzodioxin-3-carbonyl)piperazino]-2-keto-ethyl]-7,8-dihydroxy-4-methyl-coumarin](/img/structure/B11142614.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-valine](/img/structure/B11142615.png)
![3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11142616.png)
![1-hydroxy-2-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11142620.png)
![4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11142622.png)
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11142629.png)
![2-(6-fluoro-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11142639.png)
![2-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11142641.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11142648.png)

